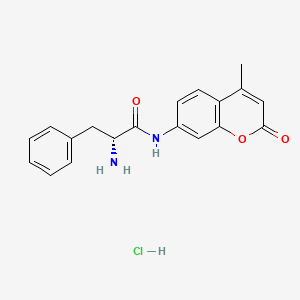

amino}propanoic acid CAS No. 2108754-04-5](/img/structure/B6309248.png)

3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid, also known as t-Butoxycarbonyl-L-leucine, is an essential amino acid that is found in many proteins. It is a non-proteinogenic amino acid and has been used in a variety of applications, including in the synthesis of peptides and proteins, in the production of organic compounds, and in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Peptide Synthesis

3-{(t-Butoxy)carbonylamino}propanoic acid: is commonly used in the field of peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions by protecting the amine functionality while the peptide bond formation takes place . This compound, therefore, plays a crucial role in the production of dipeptides and more complex polypeptides, which are essential for creating therapeutic agents and studying protein functions.

Material Science

In material science, this compound’s derivatives can be utilized to create novel polymeric materials. The Boc-protected amino acid can be incorporated into polymer chains to introduce side-chain functionality that can alter the physical properties of the material, such as hydrophobicity, rigidity, or biodegradability . These materials have potential applications in drug delivery systems, biocompatible materials, and responsive surfaces.

Analytical Chemistry

The tert-butyloxycarbonyl group is also significant in analytical chemistry. It is used to derivatize compounds to increase their volatility or stability, facilitating their analysis by gas chromatography or mass spectrometry . This is particularly useful in the quantitative and qualitative analysis of complex biological samples where precise measurements of compounds are required.

Biotechnology

In biotechnology, 3-{(t-Butoxy)carbonylamino}propanoic acid is used in the synthesis of ionic liquids derived from amino acids, known as amino acid ionic liquids (AAILs) . These AAILs have shown promise as solvents and catalysts in biocatalytic processes, including enzyme-catalyzed reactions, which are more environmentally friendly compared to traditional organic solvents.

Environmental Science

The environmental applications of this compound are linked to its role in the synthesis of biodegradable polymers. By incorporating Boc-protected amino acids into polymers, researchers can develop materials that break down more readily in the environment, reducing pollution and facilitating waste management .

Medicine

In the medical field, the Boc-protected amino acids are used in the development of prodrugs—medicinal substances that are metabolically converted into a pharmacologically active drug within the body . This approach can improve the bioavailability and reduce the side effects of certain medications.

Propriétés

IUPAC Name |

3-[3-methylbutan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-9(2)10(3)14(8-7-11(15)16)12(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKKCDAHWLNUAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N(CCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)

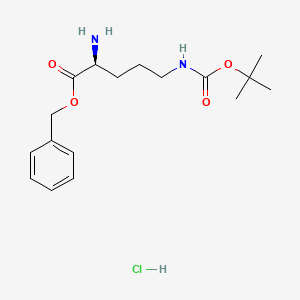

![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)

amino}propanoic acid](/img/structure/B6309203.png)

amino}propanoic acid](/img/structure/B6309206.png)

amino}propanoic acid](/img/structure/B6309216.png)

amino}propanoic acid](/img/structure/B6309219.png)

![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)

![3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)

![3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid](/img/structure/B6309236.png)

![3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)

amino}propanoic acid](/img/structure/B6309255.png)

amino}propanoic acid](/img/structure/B6309257.png)